N-cyclooctyl-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4-(methylsulfanyl)butanamide
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Overview
Description
Preparation Methods
Synthetic Routes: The synthetic route for this compound involves several steps. One common approach is to start with 2-amino-4,6-dimethylpyrimidine, which undergoes further reactions to introduce the cyclooctyl and methylsulfanyl groups. Specific reaction conditions and reagents may vary depending on the desired yield and purity.
Industrial Production: While there isn’t a widely reported industrial-scale production method for this compound, research laboratories can synthesize it using established organic chemistry techniques.
Chemical Reactions Analysis
Reactivity: N-cyclooctyl-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4-(methylsulfanyl)butanamide can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the amide group could yield the corresponding amine.
Substitution: Substitution reactions can occur at the pyrimidine ring or the cyclooctyl group.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) can be used.
Major Products: The major products depend on the specific reaction conditions. For example, reduction of the amide could yield the corresponding amine, while oxidation might lead to sulfoxides or sulfones.
Scientific Research Applications
Medicine: Investigating its pharmacological properties, such as potential drug interactions or therapeutic effects.
Chemical Biology: Studying its impact on cellular processes.
Industry: Exploring its use as a building block for other compounds.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While there isn’t an extensive list of similar compounds, N-cyclooctyl-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4-(methylsulfanyl)butanamide’s unique structure sets it apart. Further comparative studies are needed to explore its distinct features.
Properties
Molecular Formula |
C19H32N4OS |
---|---|
Molecular Weight |
364.6 g/mol |
IUPAC Name |
N-cyclooctyl-2-[(4,6-dimethylpyrimidin-2-yl)amino]-4-methylsulfanylbutanamide |
InChI |
InChI=1S/C19H32N4OS/c1-14-13-15(2)21-19(20-14)23-17(11-12-25-3)18(24)22-16-9-7-5-4-6-8-10-16/h13,16-17H,4-12H2,1-3H3,(H,22,24)(H,20,21,23) |
InChI Key |
VIHMYQZBLQLVQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(CCSC)C(=O)NC2CCCCCCC2)C |
Origin of Product |
United States |
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